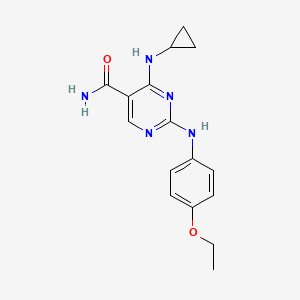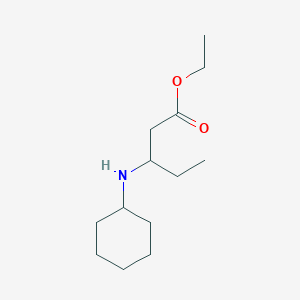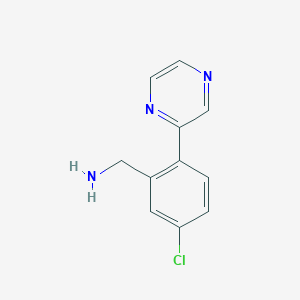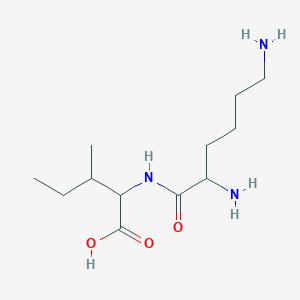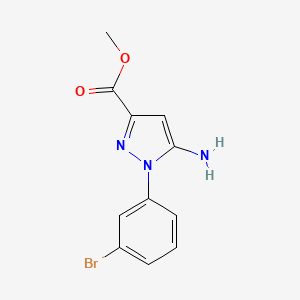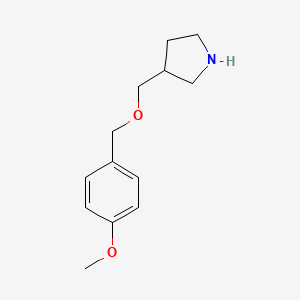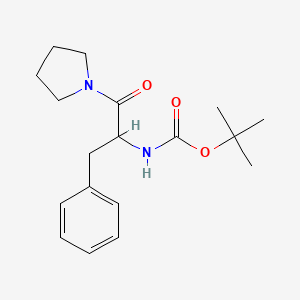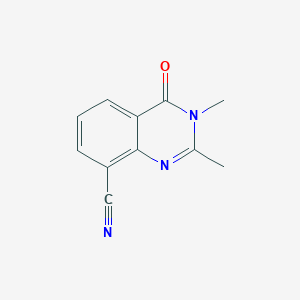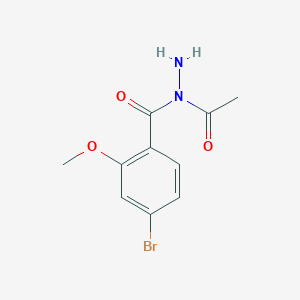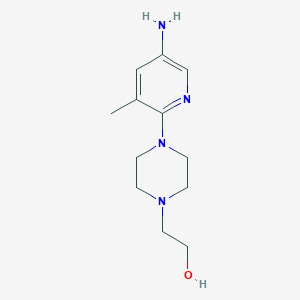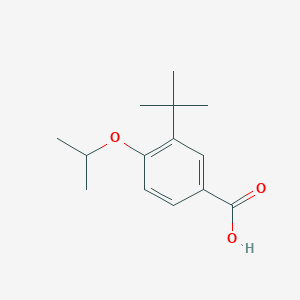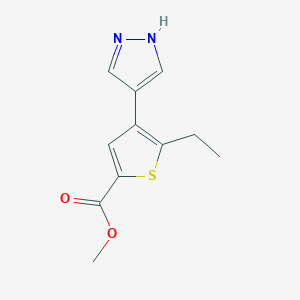
4-Methoxy-3-propanoylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-propanoylbenzoic acid is an organic compound with the molecular formula C₁₁H₁₂O₄. It is characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 4-position, a propanoyl group (-C₂H₅CO-) at the 3-position, and a carboxylic acid group (-COOH) at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from 4-Methoxybenzoic Acid: One common synthetic route involves the acylation of 4-methoxybenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields this compound.
Starting from 3-Propionylbenzoic Acid: Another approach involves the methylation of 3-propionylbenzoic acid using methyl iodide in the presence of a strong base like potassium carbonate. The reaction is usually carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, such as the conversion to this compound derivatives.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Typical reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-Methoxy-3-propanoylbenzoic acid has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
4-Methoxy-3-propanoylbenzoic acid is structurally similar to other benzoic acid derivatives, such as 3-methoxybenzoic acid and 4-methoxybenzoic acid. its unique combination of functional groups distinguishes it from these compounds. The presence of both a methoxy group and a propanoyl group contributes to its distinct chemical properties and reactivity.
Comparaison Avec Des Composés Similaires
3-Methoxybenzoic Acid
4-Methoxybenzoic Acid
3-Propionylbenzoic Acid
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
4-methoxy-3-propanoylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-3-9(12)8-6-7(11(13)14)4-5-10(8)15-2/h4-6H,3H2,1-2H3,(H,13,14) |
Clé InChI |
LURGWJDKOROIAQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC(=C1)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


